"3-[(4-Methylsulfonyl)phenoxy]benzoic acid" chemical properties and structure
"3-[(4-Methylsulfonyl)phenoxy]benzoic acid" chemical properties and structure
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties, structure, and synthesis of 3-[(4-Methylsulfonyl)phenoxy]benzoic acid. The document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the potential applications of this molecule. This guide consolidates available data on its physicochemical characteristics, spectroscopic profile, and outlines a theoretical synthetic approach based on established chemical principles. Safety considerations and a discussion of the potential biological relevance of this and structurally related molecules are also included to provide a well-rounded technical resource.
Introduction and Rationale
3-[(4-Methylsulfonyl)phenoxy]benzoic acid is a diaryl ether derivative characterized by a benzoic acid moiety linked to a methylsulfonyl-substituted phenoxy group. The presence of the electron-withdrawing methylsulfonyl group and the acidic carboxylic acid function imparts distinct electronic and chemical properties to the molecule. Diaryl ethers are a common structural motif in a variety of biologically active compounds, and the addition of a sulfonyl group can modulate pharmacokinetic and pharmacodynamic properties such as solubility, metabolic stability, and target binding affinity. This guide aims to provide a detailed technical foundation for researchers investigating this specific chemical entity.
Chemical Identity and Physicochemical Properties
A thorough understanding of the fundamental chemical and physical properties of a compound is critical for its application in research and development. This section details the known identifiers and physicochemical parameters for 3-[(4-Methylsulfonyl)phenoxy]benzoic acid.
Table 1: Chemical Identifiers and Properties of 3-[(4-Methylsulfonyl)phenoxy]benzoic acid
| Property | Value | Source |
| IUPAC Name | 3-(4-methylsulfonylphenoxy)benzoic acid | PubChem[1] |
| CAS Number | 1000018-30-3 | abcr GmbH, BLDpharm[2] |
| Molecular Formula | C₁₄H₁₂O₅S | PubChem[1] |
| Molecular Weight | 292.31 g/mol | PubChem[1] |
| Melting Point | 160 - 163 °C | Matrix Scientific |
| Canonical SMILES | CS(=O)(=O)C1=CC=C(C=C1)OC2=CC=CC(=C2)C(=O)O | PubChem[1] |
| InChI Key | RGDRGEDGYDZTRP-UHFFFAOYSA-N | PubChem[1] |
Structural Elucidation and Spectroscopic Analysis
The structural confirmation of a synthesized compound relies on a combination of spectroscopic techniques. While specific experimental spectra for 3-[(4-Methylsulfonyl)phenoxy]benzoic acid are not widely published, this section outlines the expected spectroscopic characteristics based on its structure and data from analogous compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both phenyl rings, the methyl protons of the sulfonyl group, and the acidic proton of the carboxylic acid. The protons on the benzoic acid ring will likely appear as a complex multiplet system. The protons on the phenoxy ring, influenced by the strong electron-withdrawing sulfonyl group, will also present as a distinct multiplet. The methyl protons will appear as a singlet, and the carboxylic acid proton will be a broad singlet, the chemical shift of which will be concentration and solvent dependent.
-
¹³C NMR: The carbon NMR spectrum will display signals for all 14 carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid will be found at the downfield end of the spectrum. The aromatic carbons will appear in the typical aromatic region, with their chemical shifts influenced by the ether linkage and the sulfonyl and carboxyl substituents. The methyl carbon of the sulfonyl group will be observed in the aliphatic region.
Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight of the compound. Under electrospray ionization (ESI) in negative mode, the most prominent ion would be the deprotonated molecule [M-H]⁻ at m/z 291.3. High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the elemental composition.
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the functional groups present. Key expected peaks include a broad O-H stretch for the carboxylic acid, a sharp C=O stretch for the carbonyl group, and strong S=O stretching bands for the sulfonyl group. C-O-C stretching for the diaryl ether linkage and C-H stretching and bending for the aromatic rings and methyl group will also be present.
Proposed Synthesis Protocol
Retrosynthetic Analysis
The target molecule can be disconnected at the ether linkage, suggesting two primary starting materials: a substituted benzoic acid and a substituted phenol.
Caption: Proposed workflow for the Ullmann condensation synthesis.
Step-by-Step Methodology:
-
Reactant Preparation: In a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 3-bromobenzoic acid (1.0 eq), 4-(methylsulfonyl)phenol (1.1 eq), copper(I) iodide (0.1 eq), and 1,10-phenanthroline (0.2 eq).
-
Solvent and Base Addition: Add anhydrous potassium carbonate (2.0 eq) and a suitable high-boiling polar solvent such as N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP).
-
Reaction Conditions: Place the flask under an inert atmosphere (nitrogen or argon) and heat the reaction mixture to 120-160 °C. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Upon completion, allow the reaction mixture to cool to room temperature. Dilute with water and acidify to a pH of approximately 2 with aqueous HCl.
-
Extraction: Extract the aqueous mixture with ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Filter the drying agent and remove the solvent under reduced pressure. The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
Potential Biological Activity and Safety Considerations
Biological Context
While specific biological data for 3-[(4-Methylsulfonyl)phenoxy]benzoic acid is limited, the broader class of diaryl ethers and sulfonyl-containing compounds exhibits a wide range of biological activities. For instance, some diaryl ether derivatives have been investigated as inhibitors of enzymes such as Toxoplasma gondii enoyl reductase.[3] The sulfonyl group is a common feature in many pharmaceuticals and can act as a hydrogen bond acceptor, influencing drug-target interactions.[4] Derivatives of phenoxybenzoic acid have also been studied for various pharmacological activities. Further research is required to elucidate the specific biological profile of the title compound.
Safety and Handling
As with any chemical compound, proper safety precautions should be taken when handling 3-[(4-Methylsulfonyl)phenoxy]benzoic acid. Based on data for structurally related phenoxybenzoic acids, this compound should be handled in a well-ventilated area, and personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn.[5][6] Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse the affected area thoroughly with water. For detailed safety information, it is always recommended to consult the material safety data sheet (MSDS) provided by the supplier.
Conclusion
3-[(4-Methylsulfonyl)phenoxy]benzoic acid is a molecule with potential for further investigation in medicinal chemistry and materials science. This guide has provided a consolidated overview of its known chemical properties and a theoretical framework for its synthesis and structural characterization. The provided information is intended to serve as a foundational resource for researchers, enabling further exploration of this compound's potential applications. Experimental validation of the predicted properties and optimization of the synthetic protocol are key next steps for any research program involving this molecule.
References
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 26598167, 3-[(4-Methylsulfonyl)phenoxy]benzoic acid. Retrieved from [Link]
-
abcr GmbH. (n.d.). AB243314 | CAS 1000018-30-3 – abcr Gute Chemie. Retrieved from [Link]
- Zhang, X., et al. (2013). Design, synthesis, and biological activity of diaryl ether inhibitors of Toxoplasma gondii enoyl reductase. Journal of Medicinal Chemistry, 56(4), 1479-1492.
-
National Institutes of Health. (2013). Design, synthesis, and biological activity of diaryl ether inhibitors of Toxoplasma gondii enoyl reductase. Retrieved from [Link]
- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
-
Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]
-
University of California, Irvine. (n.d.). Chemical shifts. Retrieved from [Link]
-
Centers for Disease Control and Prevention. (n.d.). Supporting Information. Retrieved from [Link]
-
PubMed. (2025, October 15). Investigating the structure-activity-relationship of diaryl ether-based paFabV inhibitors: A path to novel antibacterials. Retrieved from [Link]
-
Chemix. (n.d.). 939054-35-0 cas号939054-35-0分子式、结构式、MSDS、熔点、沸点. Retrieved from [Link]
- Google Patents. (n.d.). EP0478390B1 - Improved method for the preparation of 4-methylsulfonyl benzoic acid derivatives and intermediates.
-
ResearchGate. (2026, August 6). Sulfonyl Group-Containing Compounds in the Design of Potential Drugs for the Treatment of Diabetes and Its Complications. Retrieved from [Link]
-
Google Patents. (2007, October 26). (12) Patent Application Publication (10) Pub. No.: US 2008/0103305 A1. Retrieved from [Link]
-
MassBank of North America. (n.d.). Spectrum EA032651 for 3-Phenoxybenzoic acid. Retrieved from [Link]
- Google Patents. (n.d.). EP1454891A1 - Process for preparation of 4-(4-phenoxyphenoxy) benzoic acid by oxidation of 1-(4-methylphenoxy)-4-phenoxybenzene.
- Google Patents. (n.d.). US4323692A - Process for preparing phenoxybenzoic acids.
-
ResearchGate. (2026, January 10). Exploring Sulfonamides: Biological Activities and Structure–Activity Relationships. Retrieved from [Link]
-
ResearchGate. (2026, August 8). (PDF) Biological activities of sulfonamides. Retrieved from [Link]
- Google Patents. (n.d.). CN1038584C - Preparation of methylsulfonylbenzoic acids.
-
NIST. (n.d.). Benzoic acid, 4-phenoxy-. Retrieved from [Link]
-
NIST. (n.d.). Benzoic acid, 4-phenoxy-. Retrieved from [Link]
-
NIST. (n.d.). Benzoic acid, 4-methyl-. Retrieved from [Link]
-
SpectraBase. (n.d.). Benzoic acid, 4-ethenyl-, 4-[[(methylsulfonyl)amino]methyl]phenyl ester - Optional[13C NMR]. Retrieved from [Link]
-
National Institutes of Health. (n.d.). 3-Methyl-2-(4-methylphenoxy)benzoic acid. Retrieved from [Link]
-
National Institutes of Health. (n.d.). PubChem Compound Summary for CID 75182, 4-Phenoxybenzoic acid. Retrieved from [Link]
-
ResearchGate. (n.d.). 3-Methyl-2-(4-methylphenoxy)benzoic acid. Retrieved from [Link]
-
ResearchGate. (n.d.). IR spectrum of the product 4-hydroxybenzoic acid. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives. Retrieved from [Link]
Sources
- 1. 3-[(4-Methylsulfonyl)phenoxy]benzoic acid | C14H12O5S | CID 26598167 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1000018-30-3|3-(4-(Methylsulfonyl)phenoxy)benzoic acid|BLD Pharm [bldpharm.com]
- 3. Design, synthesis, and biological activity of diaryl ether inhibitors of Toxoplasma gondii enoyl reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.com [fishersci.com]
